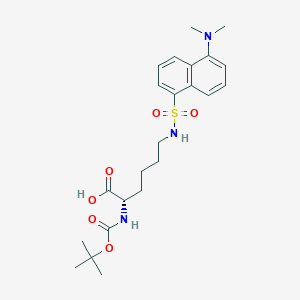

Boc-l-lys(dansyl)-oh

Descripción general

Descripción

“Boc-l-lys(dansyl)-oh” is a compound that is often used in research and development . It is also known as Nalpha-Boc-Nepsilon-dansyl-L-lysine .

Synthesis Analysis

The synthesis of “Boc-l-lys(dansyl)-oh” involves the use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis . A series of star poly (L-lysine) (PLL) homo- and copolymers with excellent antimicrobial activity and improved biocompatibility were prepared by the combination of ultra-fast ring opening polymerization (ROP) and side-chain modification .

Chemical Reactions Analysis

“Boc-l-lys(dansyl)-oh” undergoes a deprotection process where the Boc group is removed. This process can be facilitated by using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which acts as a reaction medium and catalyst . Another method for the selective deprotection of the N-Boc group involves using oxalyl chloride in methanol .

Aplicaciones Científicas De Investigación

- Boc-l-lys(dansyl)-oh is a compound with excellent antimicrobial properties. Researchers have synthesized star-shaped cationic polypeptides based on Boc-l-lysine (PLL) through ultra-fast ring opening polymerization (ROP) and side-chain modification. These star PLL homo- and copolymers exhibit low minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria, including S. aureus and E. coli .

- While star PLL homopolymers show high toxicity against mammalian cell lines, star PLL copolymers with low hydrophobic and hydroxyl group content exhibit improved biocompatibility. Their antimicrobial activity remains effective (MIC = 25–50 μg mL⁻¹) while maintaining better mammalian cell viability .

- Boc-l-lys(dansyl)-oh can be incorporated into peptide-based hydrogels. Researchers have synthesized Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys) compounds, which can self-assemble into hydrogels. These hydrogels have applications in tissue engineering, drug delivery, and wound healing .

- The pendant functional groups in Boc-l-lys(dansyl)-oh can be utilized for drug conjugation. By designing appropriate linkers, these compounds can serve as carriers for targeted drug delivery .

- Dansyl groups in Boc-l-lys(dansyl)-oh are fluorescent, making them suitable for biosensing and imaging applications. Researchers can incorporate these compounds into biosensors to detect specific analytes or use them as imaging agents in cellular studies .

- Boc-l-lys(dansyl)-oh can be incorporated into polymer coatings for biomedical devices or implants. These coatings may enhance biocompatibility, reduce bacterial adhesion, and prevent biofilm formation .

- The cationic nature of Boc-l-lys(dansyl)-oh suggests its potential as a CPP. CPPs facilitate cellular uptake of various cargoes, including drugs, peptides, and nucleic acids .

- Boc-l-lys(dansyl)-oh derivatives can be incorporated into nanomaterials, such as nanoparticles or nanofibers. These materials may find applications in drug delivery, tissue engineering, and diagnostics .

Antimicrobial Activity

Biocompatibility Enhancement

Peptide-Based Hydrogels

Drug Delivery Systems

Biosensors and Imaging Agents

Polymer Coatings and Surface Modification

Cell-Penetrating Peptides (CPPs)

Materials Science and Nanotechnology

Safety and Hazards

Mecanismo De Acción

Target of Action

Boc-l-lys(dansyl)-oh is primarily used in the synthesis of star-shaped cationic polypeptides . These polypeptides have shown excellent antimicrobial activity and improved biocompatibility . The primary targets of these polypeptides are both Gram-positive and Gram-negative bacteria, such as S. aureus and E. coli .

Mode of Action

The mode of action of Boc-l-lys(dansyl)-oh, when used in the synthesis of star-shaped cationic polypeptides, is through the disruption of bacterial membranes . This disruption leads to the death of the bacteria, thereby exhibiting its antimicrobial activity .

Biochemical Pathways

The biochemical pathways affected by Boc-l-lys(dansyl)-oh are related to bacterial survival. By disrupting the bacterial membranes, it interferes with essential processes such as nutrient uptake and waste removal, leading to bacterial death .

Pharmacokinetics

Its use in the synthesis of antimicrobial peptides suggests that it may be designed to maximize bioavailability and minimize toxicity .

Result of Action

The result of the action of Boc-l-lys(dansyl)-oh is the synthesis of star-shaped cationic polypeptides with excellent antimicrobial activity . These polypeptides exhibit low minimum inhibitory concentrations against both Gram-positive and Gram-negative bacteria . They also show high toxicity against various mammalian cell lines .

Action Environment

The action environment can influence the efficacy and stability of Boc-l-lys(dansyl)-oh. Factors such as pH, temperature, and presence of other substances can affect its reactivity and the effectiveness of the resulting polypeptides . .

Propiedades

IUPAC Name |

(2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O6S/c1-23(2,3)32-22(29)25-18(21(27)28)12-6-7-15-24-33(30,31)20-14-9-10-16-17(20)11-8-13-19(16)26(4)5/h8-11,13-14,18,24H,6-7,12,15H2,1-5H3,(H,25,29)(H,27,28)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXVVSQZXDFRRT-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-l-lys(dansyl)-oh | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

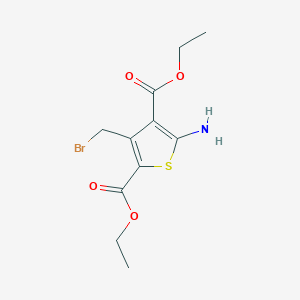

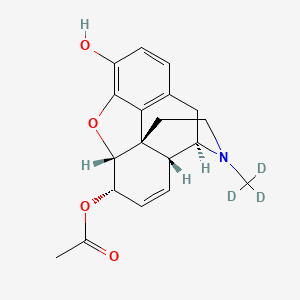

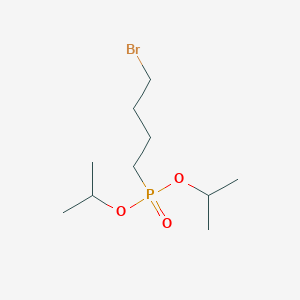

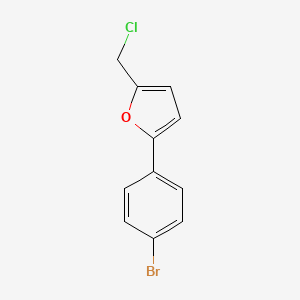

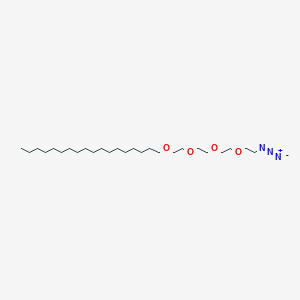

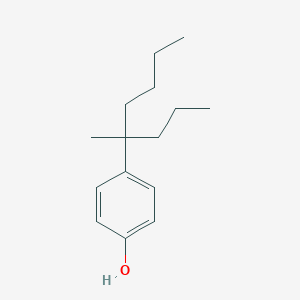

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]](/img/structure/B3182724.png)

![(E)-1-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-N-(2,2,2-trifluoroethoxy)methanimine](/img/structure/B3182737.png)

![(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine](/img/structure/B3182741.png)

![Methyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B3182778.png)

![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)